ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, an indole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity . These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: This compound shares a similar structure but has a methyl ester instead of an ethyl ester.
Indole-3-acetic acid derivatives: These compounds also feature the indole moiety and have diverse biological activities.
Uniqueness
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, an indole moiety, and an ester functional group, which contribute to its diverse pharmacological properties. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer effects.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O2S
- Molecular Weight : Approximately 370.4 g/mol
- Structural Features : The compound consists of an indole ring attached to a thiazole structure with an ester group, enhancing its interaction with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition occurs through the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies using the disc diffusion method revealed effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can act as a potent antimicrobial agent.
Anticancer Effects
This compound has shown promising results in cancer research. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancers. The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways and cell cycle arrest at the G2/M phase.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in inflammation and cancer progression.
- Receptor Interactions : It modulates receptor activity related to cell signaling pathways, influencing cellular responses.
- Signal Transduction Modulation : By affecting key signaling pathways, it alters cellular functions that lead to therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-methylthiazole-5-carboxylate | Thiazole ring, ester group | Simpler structure, less biological activity |
Ethyl 2-amino-4-(4-methylphenyl)-thiazole | Thiazole ring, amino group | Different substitution pattern affecting activity |
1-Methylindole derivatives | Indole ring | Variation in biological activity based on substitution |
The presence of both indole and thiazole moieties in this compound enhances its biological efficacy compared to these similar compounds.
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Anti-inflammatory Study : A murine model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw edema compared to control groups.
- Antimicrobial Efficacy Assessment : Clinical isolates from infected patients were tested against various concentrations of the compound, demonstrating effective antimicrobial action with low toxicity profiles.
- Cancer Cell Line Testing : The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability along with increased apoptosis markers.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)12-6-5-11-7-8-20(3)13(11)9-12/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI Key |
HMBMRELRGCIPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C |
Origin of Product |
United States |
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